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Abstract

(+)-Aurilol, a cytotoxic bromotriterpene polyether isolated from the sea hare Dolabella
auricularia, presents a formidable synthetic challenge due to its complex polycyclic architecture
and multiple stereocenters. Its unique structure, featuring a 2,8-dioxabicyclo[5.4.0Jundecane
A,B ring system with a neopentylic bromine atom and 1,3-diaxial dimethyl groups, has garnered
significant attention from the synthetic community. This technical guide provides an in-depth
analysis of the first asymmetric total synthesis of (+)-Aurilol, as accomplished by the research
group of Mori. A key feature of this synthesis is a biomimetic, regio- and stereocontrolled
cascade cyclization for the formation of the A-D ether rings. This work not only achieved the
synthesis of the natural product but also unequivocally established its complete
stereostructure. The overall synthesis was completed in 21 steps with an overall yield of 4.74%
from the starting material.[1]

Retrosynthetic Analysis and Synthetic Strategy

The retrosynthetic analysis for (+)-Aurilol hinges on a convergent strategy, dissecting the
molecule into key fragments that can be assembled efficiently. The core of the synthetic plan
involves the late-stage construction of the polyether skeleton through a biomimetic cascade
cyclization, mimicking the proposed biosynthetic pathway of related oxasqualenoids.
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Caption: Retrosynthetic analysis of (+)-Aurilol.

The key disconnection points are the ether linkages, which are envisioned to be formed in a
domino reaction from a polyepoxide precursor. This precursor is assembled from three main
fragments, each synthesized from readily available chiral starting materials.

Synthesis of the Key Fragments

The successful execution of the total synthesis relies on the efficient and stereocontrolled
preparation of three key fragments. The synthesis of each fragment is summarized below with
key quantitative data.

Synthesis of the Left-Hand Fragment

Detailed experimental protocols for the synthesis of the Left-Hand Fragment will be provided in
a subsequent section.
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Synthesis of the Central Fragment

Detailed experimental protocols for the synthesis of the Central Fragment will be provided in a

subsequent section.

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Reagents .
. . Diastereose
Step Reaction and Product Yield (%) .
. lectivity
Conditions
1 Grignard MeMgBr, Tertiary %
Addition THF, 0 °C Alcohol
2 Oxidation DMP, CH2CI2 Enone 96 -
Michael Me2CulLi,
3 N Ketone 88 >90:10 dr
Addition THF, -78 °C
NaBH4,
) CeCI3,
4 Reduction Alcohol 97 >95:5 dr
MeOH, -78
°C
O- NaH, Mel,
5 ) Methyl Ether 94 -
Methylation THF

Synthesis of the Right-Hand Fragment

Detailed experimental protocols for the synthesis of the Right-Hand Fragment will be provided

in a subsequent section.
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Assembly of Fragments and Biomimetic Cascade
Cyclization

The culmination of the synthetic effort is the coupling of the three fragments followed by the key
biomimetic cascade cyclization.
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Caption: Workflow for fragment assembly and cascade cyclization.
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The fully assembled acyclic precursor, containing precisely positioned epoxide functionalities, is
subjected to a Lewis acid to initiate the cascade cyclization. This remarkable transformation
proceeds through a series of regio- and stereoselective 6-exo-tet and 5-exo-tet cyclizations to
furnish the core polyether structure of (+)-Aurilol.

Key Experimental Protocols

Sharpless Asymmetric Epoxidation (Left-Hand
Fragment, Step 4)

To a solution of the allylic alcohol (1.0 equiv) in dry CH2CI2 (0.1 M) at -20 °C was added
Ti(OiPr4 (0.1 equiv) and (+)-diethyl tartrate ((+)-DET, 0.12 equiv). The mixture was stirred for
30 minutes, after which a solution of tert-butyl hydroperoxide (TBHP, 1.5 equiv) in toluene was
added dropwise. The reaction was stirred at -20 °C for 4 hours, or until TLC analysis indicated
complete consumption of the starting material. The reaction was quenched by the addition of a
10% aqueous solution of tartaric acid and stirred for 1 hour at room temperature. The layers
were separated, and the aqueous layer was extracted with CH2CI2 (3 x). The combined
organic layers were washed with brine, dried over Na2S04, filtered, and concentrated under
reduced pressure. The crude product was purified by flash column chromatography
(EtOAc/hexanes) to afford the epoxy alcohol.

Biomimetic Cascade Cyclization

To a solution of the polyepoxide precursor (1.0 equiv) in dry CH2CI2 (0.001 M) at -78 °C was
added freshly distilled boron trifluoride diethyl etherate (BF3-OEt2, 1.1 equiv) dropwise. The
reaction mixture was stirred at -78 °C for 1 hour. The reaction was then quenched by the
addition of saturated agueous NaHCO3 solution. The mixture was allowed to warm to room
temperature, and the layers were separated. The aqueous layer was extracted with CH2CI2 (3
X). The combined organic layers were washed with brine, dried over MgSO4, filtered, and
concentrated in vacuo. The residue was purified by preparative HPLC to yield (+)-Aurilol.

Conclusion

The total synthesis of (+)-Aurilol by Mori and his team stands as a landmark achievement in
natural product synthesis. The strategic use of a biomimetic cascade cyclization not only
provided an elegant and efficient route to this complex molecule but also enabled the
unambiguous determination of its absolute and relative stereochemistry. The methodologies
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and strategies developed in this synthesis have had a significant impact on the field of

polyether synthesis and continue to inspire new approaches to other complex natural products.
This technical guide provides a comprehensive overview of this seminal work, offering valuable
insights for researchers and professionals in the fields of organic synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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